molecular formula C6H7NO3 B1274207 Ethoxymethylenecyanoacetic acid CAS No. 71648-24-3

Ethoxymethylenecyanoacetic acid

Cat. No. B1274207
CAS RN: 71648-24-3
M. Wt: 141.12 g/mol
InChI Key: AVAQZFUVMGMHSC-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of ethoxymethylenecyanoacetic acid derivatives involves various methods. For instance, ethyl ethoxymethylenecyanoacetate can react with hydrazino derivatives in the presence of pyridine and ethanol at room temperature to yield aminopyrazole derivatives . Another synthesis route involves the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline, leading to the formation of a 1,4-adduct and a cyclocondensation compound . Additionally, diethyl ethoxymethylenemalonate can be reacted with sodium azide in trifluoroacetic acid to produce ethyl 5-ethoxyisoxazole-4-carboxylate and other products . The synthesis of ethoxyethyl α-cyanoacrylate from ethoxyethyl cyanoacetate and its subsequent polymerization is also documented .

Molecular Structure Analysis

The molecular structures of the reaction products are typically confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, X-ray crystallography was used to determine the structure of the cyclocondensation compound formed from the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline . The molecular structure of ethoxyethyl α-cyanoacrylate and its intermediates were corroborated by IR and 1H-NMR .

Chemical Reactions Analysis

The chemical reactions involving ethoxymethylenecyanoacetic acid derivatives are complex and can lead to various products depending on the reaction conditions and reagents used. For instance, the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative can result in a rearrangement to form different isomers, which upon heating, cyclize to form a pyrazolopyrimidine derivative . The reaction between ethyl(ethoxymethylene)cyanoacetate and 5-phenoxymethyl-2-amino-2-oxazoline is studied for regioselectivity, and an unexpected mechanistic scheme is proposed for the formation of the cyclocondensed compound . The reaction of diethyl ethoxymethylenemalonate with sodium azide yields multiple products, including isoxazole and cyanomalonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethoxymethylenecyanoacetic acid derivatives are influenced by their molecular structure. The cured ethoxyethyl α-cyanoacrylate, for example, is described as nearly amorphous with little or low crystallinity, and it exhibits higher toughness than conventional ethyl α-cyanoacrylate . The stability of the reaction products and their derivatives is also an important aspect, as demonstrated in the analysis of ethylene glycol ether metabolites, where the esters formed were stable for at least two weeks at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethoxymethylenecyanoacetic acid derivatives are used in the synthesis of heterocyclic compounds. For instance, the condensation of these derivatives with cyanothioacetamide results in the formation of butadienethiolates and mercaptopyridines. These compounds are further used to synthesize alkylthiopyridines and substituted thiazoles (Dyachenko, Tkachev, & Chernega, 2005).

Pyrazole Derivatives Production

The reaction of ethyl ethoxymethylenecyanoacetate with hydrazino derivatives leads to the production of pyrazole derivatives, significant in pharmaceutical applications. This process involves the formation of compounds like ethyl (4-ethoxycarbonyl-5-aminopyrazol-1-yl)methylenecyanoacetate and its isomers, which upon heating, cyclize to form diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (Saito, Hori, Igarashi, & Midorikawa, 1974).

Pharmaceutical Intermediate Synthesis

In pharmaceutical manufacturing, ethoxymethylenecyanoacetic acid derivatives are used as intermediates. For example, in the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a key pharmaceutical compound, ethoxymethylenecyanoacetic acid ethyl ester is a crucial starting material (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Metabolic Pathway Studies

Ethoxymethylenecyanoacetic acid derivatives have also been studied in the context of metabolic pathways and their impacts on biological systems. For example, the metabolites of ethoxyethanol, including ethoxyacetic acid, have been identified in rats, providing insights into the metabolic processes and potential toxicities of industrial chemicals (Jönsson, Pedersen, & Steen, 2009).

Pyrazolo[3,4-d]pyrimidine Derivatives

Ethoxymethylenecyanoacetic acid reacts with specific compounds to form pyrazolo[3,4-d]pyrimidine derivatives. This reaction has potential applications in the development of new pharmaceuticals and chemicals (Younes, Abbas, & Metwally, 1991).

properties

IUPAC Name

(E)-2-cyano-3-ethoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAQZFUVMGMHSC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxymethylenecyanoacetic acid

CAS RN

71648-24-3
Record name Acrylic acid, 2-cyano-3-ethoxy-
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Record name Ethoxymethylenecyanoacetic acid
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Record name 2-cyano-3-ethoxyacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
M Bänziger, J Cercus, W Stampfer… - … Process Research & …, 2000 - ACS Publications
… 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester were chosen. … 1,6-dimethoxynaphthalene with ethoxymethylenecyanoacetic acid ethyl ester. Subsequent …
Number of citations: 12 pubs.acs.org
FV Bagrov, OA Kolyamshin, DF Bagrov - Russian journal of general …, 1999 - elibrary.ru
Condensation of diphenylphosphinylacetohydrazide with aldehydes, ketones, dicarbonyl compounds, and ethoxymethylenecyanoacetic acid ester … CONDENSATION OF …
Number of citations: 1 elibrary.ru
VD Dyachenko, RP Tkachev, AN Chernega - Chemistry of Heterocyclic …, 2005 - Springer
… Condensation of derivatives of ethoxymethylenecyanoacetic acid with cyanothioacetamide with base catalysis gave butadienethiolates and mercaptopyridines. On interaction with alkyl …
Number of citations: 15 link.springer.com
VG Granik, LV Ershov, SI Grizik… - Chemistry of Heterocyclic …, 1984 - Springer
… These factsD and also the results of microanalysis, permitted the assumption that the compound obtained was the benzylamide of ethoxymethylenecyanoacetic acid (Va).t The structure …
Number of citations: 2 link.springer.com
ME Zhidkov, AV Kutkin, AF Eleev - Fluorine notes, 2014 - notes.fluorine1.ru
… 69,3 g (82,0%) of ethoxymethylenecyanoacetic acid ethyl ester with mp. 50-52 ВC and bp..… 69,0 g (0,41 mol) ethoxymethylenecyanoacetic acid ethyl ester and 100 ml of ethyl alcohol. …
Number of citations: 3 notes.fluorine1.ru
R Deprez-Poulain, N Cousaert, P Toto… - European journal of …, 2011 - Elsevier
… This hydrazone further reacts with ethoxymethylenecyanoacetic acid ethyl ester to give the … at the nucleophilic substitution of ethoxymethylenecyanoacetic acid ethyl ester, and to the …
Number of citations: 19 www.sciencedirect.com
A Kaczor, D Matosiuk - Current Organic Chemistry, 2005 - ingentaconnect.com
… The ethyl ester of ethoxymethylenecyanoacetic acid (EMCA) has found, similarly as DEEM, wide application in organic synthesis, especially in preparation of heterocyclic compounds. …
Number of citations: 15 www.ingentaconnect.com
AS Electrochemi5try - pubs.rsc.org
Ace tophenoneaminopheny lguanidine nitrate and picrate (PELLIZZARI and RICKARDS), A., i, 770. Acetophenonedisulphone. See Diethyldisulphone-a-phenyle thane. …
Number of citations: 2 pubs.rsc.org
EA Mostovich, DG Mazhukin, TV Rybalovaa - Arkivoc, 2011 - researchgate.net
… Thus the reaction of cis-1,2bis(hydroxylamino)cyclohexane 1a with ethyl ester of ethoxymethylenecyanoacetic acid 2а in ethanol at room temperature give 1-hydroxyimidazol-2-ylidene …
Number of citations: 2 www.researchgate.net
VA Lopyrev, LI Larina, LK Baumane… - Chemistry of …, 1984 - Springer
… These factsD and also the results of microanalysis, permitted the assumption that the compound obtained was the benzylamide of ethoxymethylenecyanoacetic acid (Va).t The structure …
Number of citations: 3 link.springer.com

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